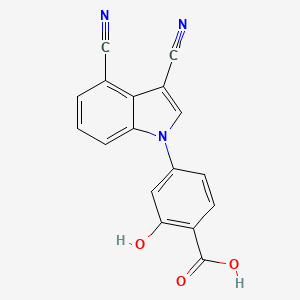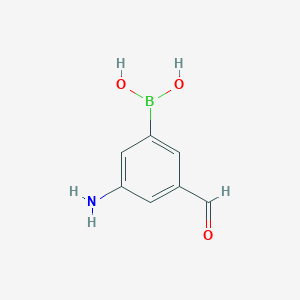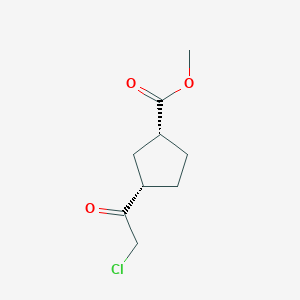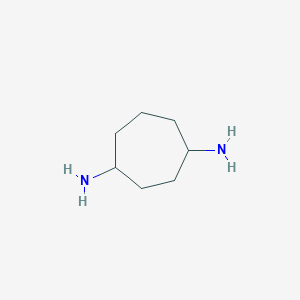
Cycloheptane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptane-1,4-diamine is an organic compound characterized by a seven-membered carbon ring with two amine groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cycloheptane-1,4-dinitrile, which is achieved by treating the dinitrile with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction typically occurs under high pressure and moderate temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cycloheptane-1,4-dinitrile on a larger scale. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,4-dione.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
Cycloheptane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which cycloheptane-1,4-diamine exerts its effects depends on its specific application. In biochemical contexts, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The amine groups can form hydrogen bonds and ionic interactions with various molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,4-diamine: A six-membered ring analog with similar chemical properties but different reactivity due to ring strain differences.
Cyclooctane-1,4-diamine: An eight-membered ring analog with distinct conformational properties.
Uniqueness: Cycloheptane-1,4-diamine is unique due to its seven-membered ring structure, which imparts specific chemical and physical properties. The ring strain and conformational flexibility of this compound distinguish it from its six- and eight-membered counterparts, affecting its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
cycloheptane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-2-1-3-7(9)5-4-6/h6-7H,1-5,8-9H2 |
Clé InChI |
LTYYPHXVTIFFLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
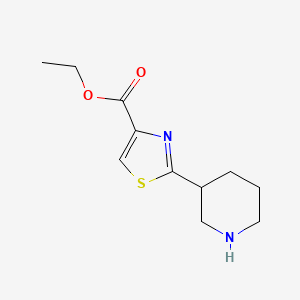

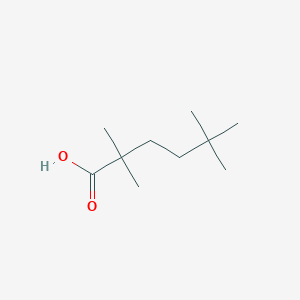
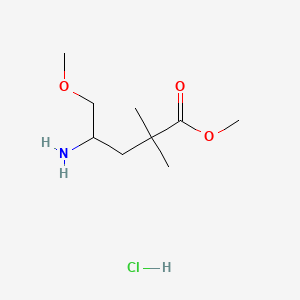

![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)



